molecular formula C15H12N2O5S B7600752 3-[(3-Oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid

3-[(3-Oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid

Cat. No.: B7600752
M. Wt: 332.3 g/mol
InChI Key: JGMMIIUZBGICDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid is a compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core. This is followed by sulfonylation and subsequent carboxylation to introduce the sulfonyl and benzoic acid groups, respectively . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

Scientific Research Applications

3-[(3-Oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group plays a crucial role in binding to these targets, while the quinoxaline core modulates the compound’s overall activity. This interaction can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .

Properties

IUPAC Name

3-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c18-14-9-17(13-7-2-1-6-12(13)16-14)23(21,22)11-5-3-4-10(8-11)15(19)20/h1-8H,9H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMMIIUZBGICDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680582
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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